molecular formula C14H14ClN B1471039 4-phenyl-2,3-dihydro-1H-indole hydrochloride CAS No. 1797090-67-5

4-phenyl-2,3-dihydro-1H-indole hydrochloride

Cat. No.: B1471039
CAS No.: 1797090-67-5
M. Wt: 231.72 g/mol
InChI Key: DMKYMOBRXNNGGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenyl-2,3-dihydro-1H-indole hydrochloride is a high-purity organic compound with the molecular formula C14H13N·HCl and a molecular weight of 195.26 g/mol (base form) . This chemical features a 2,3-dihydro-1H-indole core structure, which is an indoline scaffold where a phenyl group is substituted at the 4-position. The indoline structure, a partially saturated indole, is a privileged scaffold in medicinal chemistry due to its prevalence in biologically active molecules and its ability to mimic peptide structures, enabling reversible binding to proteins . This compound serves as a versatile building block in organic synthesis and drug discovery, particularly for developing novel therapeutics. The core indole structure is of significant biomedical importance, as it is a fundamental component of numerous natural and synthetic molecules with diverse biological activities . Researchers can utilize this chemical intermediate to create novel compounds for various research applications. Key Research Areas & Potential Applications: Cancer Research: The indole nucleus is a key structural component in many tubulin polymerization inhibitors, which are a vital class of anti-cancer agents . Related indole derivatives have been investigated as novel small-molecule inhibitors for cancer immunotherapy . Cardiovascular Research: Structurally similar indole derivatives featuring aromatic substitutions and basic amino side chains have been designed and synthesized as novel inhibitors of the Kv1.5 potassium channel, a promising target for the treatment of atrial fibrillation with high atrial selectivity . Chemical Biology & Drug Discovery: Indoline-based structures are frequently explored in the rational design of enzyme inhibitors. Recent studies have focused on designing switchable covalent to non-covalent inhibitors based on acyl indolines for targets like carboxylesterase Notum . Note for Researchers: This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please handle all chemicals with appropriate safety precautions and refer to the provided Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

4-phenyl-2,3-dihydro-1H-indole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N.ClH/c1-2-5-11(6-3-1)12-7-4-8-14-13(12)9-10-15-14;/h1-8,15H,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKYMOBRXNNGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC(=C21)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797090-67-5
Record name 4-phenyl-2,3-dihydro-1H-indole hydrochloride
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Biological Activity

4-Phenyl-2,3-dihydro-1H-indole hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings and case studies.

Indole derivatives, including 4-phenyl-2,3-dihydro-1H-indole hydrochloride, have been extensively studied for their pharmacological properties. These compounds exhibit a wide range of biological activities including antimicrobial, anticancer, and neuroprotective effects. The structural features of indoles contribute to their ability to interact with various biological targets.

2. Synthesis

The synthesis of 4-phenyl-2,3-dihydro-1H-indole hydrochloride typically involves the cyclization of phenyl-substituted precursors under acidic conditions. Various synthetic routes have been explored to optimize yield and purity. For example, microwave-assisted synthesis has emerged as an efficient method to produce indole derivatives with improved reaction times and yields .

3.1 Antimicrobial Activity

Research indicates that indole derivatives possess notable antimicrobial properties. For instance, studies have shown that 4-phenyl-2,3-dihydro-1H-indole hydrochloride exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate activity
Mycobacterium tuberculosisSignificant inhibition

3.2 Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrate that it can induce apoptosis in various cancer cell lines by modulating the cell cycle and inhibiting tubulin polymerization .

Cell Line IC50 (μM) Mechanism
MCF-7 (breast cancer)0.46Apoptosis induction
A549 (lung cancer)0.32Tubulin polymerization inhibition
Hela (cervical cancer)0.21Cell cycle arrest

3.3 Neuroprotective Effects

Preliminary studies suggest that 4-phenyl-2,3-dihydro-1H-indole hydrochloride may exhibit neuroprotective effects through the inhibition of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .

Activity IC50 (μM) Reference
AChE Inhibition7.31

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various indole derivatives, 4-phenyl-2,3-dihydro-1H-indole hydrochloride was highlighted for its potent activity against Staphylococcus aureus. The study utilized disc diffusion methods to establish minimum inhibitory concentrations (MICs) .

Case Study 2: Cancer Cell Line Studies

A series of experiments conducted on different cancer cell lines revealed that the compound effectively inhibited cell proliferation and induced apoptosis in MCF-7 cells at concentrations as low as 0.46 μM. Flow cytometric analysis confirmed cell cycle arrest at the G2/M phase .

5. Conclusion

4-Phenyl-2,3-dihydro-1H-indole hydrochloride exhibits promising biological activities that warrant further investigation. Its antimicrobial and anticancer properties suggest potential therapeutic applications in treating infections and cancers. Ongoing research should focus on elucidating its mechanisms of action and optimizing its pharmacological profiles for clinical use.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Indole derivatives, including 4-phenyl-2,3-dihydro-1H-indole hydrochloride, are known for their cytotoxic effects against various cancer cell lines. Research indicates that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have demonstrated that indole derivatives can target multiple signaling pathways associated with cancer progression, making them promising candidates for developing new anticancer therapies .

Neuroprotective Effects
The compound has shown potential neuroprotective effects in preclinical studies. Indoles are believed to modulate neurotransmitter systems and exhibit antioxidant properties that could protect neuronal cells from oxidative stress. This suggests a possible application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biological Research

Enzyme Inhibition
4-Phenyl-2,3-dihydro-1H-indole hydrochloride has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has been studied as a selective inhibitor of PARP-1 (Poly (ADP-ribose) polymerase 1), an enzyme implicated in cancer and cardiovascular diseases. The inhibition of PARP-1 can enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage .

Antimicrobial Activity
Research has also highlighted the antimicrobial properties of indole derivatives. The compound is effective against various bacterial strains and fungi, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Therapeutic Applications

Potential in Pain Management
Indole derivatives are being explored for their analgesic properties. Some studies suggest that these compounds can modulate pain pathways in the central nervous system, providing a basis for their use in developing non-opioid analgesics .

Psychotropic Effects
There is emerging interest in the psychotropic effects of indole compounds, particularly their influence on serotonin receptors. This could lead to applications in treating mood disorders such as depression and anxiety. The ability of these compounds to interact with serotonin receptors may offer new avenues for psychiatric medications .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer PropertiesInduces apoptosis and inhibits tumor growth in various cancer cell lines
Neuroprotective EffectsProtects neuronal cells from oxidative stress; potential for neurodegenerative diseases
Enzyme InhibitionSelective inhibition of PARP-1; enhances efficacy of chemotherapeutics
Antimicrobial ActivityEffective against bacteria and fungi; potential for new antimicrobial agents
Pain ManagementModulates pain pathways; potential for non-opioid analgesics
Psychotropic EffectsInteracts with serotonin receptors; potential treatments for mood disorders

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various indole derivatives, including 4-phenyl-2,3-dihydro-1H-indole hydrochloride. The results indicated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .

Case Study 2: Neuroprotection

In a preclinical model of Alzheimer's disease, researchers administered 4-phenyl-2,3-dihydro-1H-indole hydrochloride to assess its neuroprotective effects. The compound significantly reduced markers of oxidative stress and improved cognitive function compared to untreated controls .

Comparison with Similar Compounds

Structural Comparisons

Structural analogs of 4-phenyl-2,3-dihydro-1H-indole hydrochloride include derivatives with substitutions on the indole core or modifications to the phenyl group. Key examples are:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number Key References
4-Phenyl-2,3-dihydro-1H-indole hydrochloride Phenyl at C4 C₁₄H₁₄ClN ~231.7 Not provided
4-Methylindoline hydrochloride Methyl at C4 C₉H₁₂ClN 169.65 2497-21-4
6-Fluoro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride Fluoro at C6, methoxy at C8, pyrido-fused ring C₁₂H₁₅ClFN₂O ~279.7 Not provided
5-(3-Fluorophenyl)-2,3-dihydro-1H-indole hydrochloride 3-Fluorophenyl at C5 C₁₄H₁₂ClFN ~255.7 Not provided
4-Chloro-2,3-dihydro-1H-isoindole hydrochloride Chloro at C4 (isoindole isomer) C₈H₉Cl₂N 190.07 924304-73-4

Key Observations :

  • Ring Saturation : Tetrahydro derivatives (e.g., 6-fluoro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride) exhibit reduced aromaticity, altering reactivity and solubility .

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility for all compounds, but substituents modulate this property. For example, the methoxy group in 6-fluoro-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride enhances hydrophilicity compared to the phenyl-substituted analog .
  • Hydrogen Bonding: Non-polar substituents (e.g., phenyl) reduce hydrogen-bonding capacity, whereas polar groups (e.g., fluoro, methoxy) increase it, influencing crystal packing and stability .

Preparation Methods

Synthetic Route and Reaction Conditions

A patented method (CN112608267A) describes the preparation of 4-phenyl-2-pyrrolidone, a close precursor, through the following steps:

  • Condensation Reaction: Diethyl malonate and 2-nitro-1-phenylethylketone react in the presence of a strong Lewis base (butyl lithium) in tetrahydrofuran to form an intermediate.
  • Catalytic Hydrogenation: The intermediate is hydrogenated using palladium on carbon in methanol or ethanol at 20-30 °C to yield 3-methoxy carboxyl-4-phenyl-2-pyrrolidone.
  • Decarboxylation: Under alkaline conditions (sodium hydroxide or sodium carbonate) at 80-85 °C in ethanol, decarboxylation yields 4-phenyl-2-pyrrolidone.

Alternatively, a one-step Friedel-Crafts alkylation involves pyrrolidone and halogenated benzene (chlorobenzene or bromobenzene) with aluminum trichloride and sodium chloride as catalysts at 160-180 °C and 1 kg pressure, producing 4-phenyl-2-pyrrolidone directly.

Yields and Purification

  • Yields range from 32% (one-step Friedel-Crafts) to 93% (two-step condensation and decarboxylation).
  • Purification involves extraction with dichloromethane, dehydration, drying, and recrystallization with petroleum ether.

Data Summary

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Condensation Diethyl malonate + 2-nitro-1-phenylethylketone + BuLi, THF Room temp Not specified Intermediate formed Strong Lewis base used
Catalytic Hydrogenation Pd/C, Methanol or Ethanol 20-30 Not specified Intermediate 3 obtained Catalytic hydrogenation step
Decarboxylation NaOH or Na2CO3, Ethanol 80-85 4-6 hours 87-93 Reflux, extraction, recrystallization
Friedel-Crafts Alkylation Pyrrolidone + chlorobenzene + AlCl3 + NaCl 160-180 1-2 hours 32 One-step method, moderate yield

Preparation via Spirooxindole Intermediates and Dehydrative Cyclization

Synthetic Route and Mechanism

A research article published in ACS Omega (2019) reports a novel two-step one-pot synthesis of pyrido[2,3-b]indoles, structurally related to 4-phenyl-2,3-dihydro-1H-indole derivatives, via:

  • 1,3-Dipolar Cycloaddition: Isatin, α-amino acid (e.g., proline), and dipolarophiles (phenylacetylene) react in the presence of CuI or methanol to form spirooxindole intermediates.
  • Dehydrative Transformation: Treatment of spirooxindoles with phosphorus oxychloride (POCl₃) at 90 °C for 24 hours induces intramolecular dehydrative cyclization, yielding the target heterocyclic compounds.

This method emphasizes the importance of POCl₃ as a dehydrating agent facilitating ring expansion and rearrangement to form the 2,3-dihydroindole core.

Optimization and Yields

The study optimized conditions for the POCl₃-mediated step:

Entry Dehydrating Agent (equiv) Temperature (°C) Time (h) Yield (%)
1 POCl₃ (20) 105 20 79
2 POCl₃ (20) 90 24 85
3 POCl₃ (10) 90 24 86
4 POCl₃ (5) 90 24 86
5 POCl₃ (3) 90 24 65
6 POBr₃ (5) 90 24 84
7 PCl₅ (5) 90 24 0
8 SOCl₂ (5) 90 24 0
  • POCl₃ at 5-10 equivalents and 90 °C for 24 h gave the best yields (~86%).
  • Other chlorinating agents like PCl₅, SOCl₂, or P₂O₅ were ineffective.
  • POBr₃ gave comparable yields to POCl₃.

Scope and Variations

  • The method tolerated various substitutions on isatin and different dipolarophiles, producing yields between 78% and 87%.
  • The free NH group on isatin is essential; N-substituted isatins decomposed under these conditions.
  • A one-pot protocol combining cycloaddition and dehydrative cyclization improved overall yields compared to two-step processes.

Comparative Analysis of Preparation Methods

Feature 4-Phenyl-2-pyrrolidone Route Spirooxindole / POCl₃ Route
Starting Materials Diethyl malonate, 2-nitro-1-phenylethylketone or pyrrolidone + halobenzene Isatin, α-amino acid (proline), phenylacetylene
Key Steps Condensation, hydrogenation, decarboxylation or Friedel-Crafts alkylation 1,3-Dipolar cycloaddition, POCl₃-mediated dehydration
Reaction Conditions 20-180 °C, 1-6 hours, various solvents (THF, ethanol) 90-105 °C, 20-24 hours, POCl₃ as dehydrating agent
Yield Range 32% (one-step) to 93% (two-step) 78-87% (two-step), up to 86% optimized
Purification Extraction, recrystallization Column chromatography
Advantages High yield with two-step method, simple raw materials One-pot synthesis possible, good substrate scope
Limitations Requires strong base and hydrogenation catalyst Sensitive to substitution on isatin NH

Summary and Research Findings

  • The 4-phenyl-2-pyrrolidone route offers a classical approach relying on condensation and catalytic hydrogenation, suitable for scale-up due to high yields and straightforward purification.
  • The spirooxindole route with POCl₃-mediated dehydrative cyclization represents a modern, efficient synthetic strategy, offering a one-pot synthesis with good yields and broad substrate tolerance.
  • Optimization of POCl₃ equivalents and temperature is critical for maximizing yield.
  • The presence of a free NH group in isatin is crucial for the success of the dehydrative transformation.
  • Alternative dehydrating agents are generally ineffective, highlighting the specificity of POCl₃ in this transformation.

Q & A

Q. What safety protocols are critical when handling 4-phenyl-2,3-dihydro-1H-indole hydrochloride in vitro?

  • Methodological Answer : Use fume hoods for weighing and synthesis. Wear nitrile gloves, lab coats, and safety goggles. For spills, neutralize with 5% acetic acid and dispose via hazardous waste channels. Refer to SDS for emergency procedures (e.g., eye exposure: rinse with water for 15 minutes) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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4-phenyl-2,3-dihydro-1H-indole hydrochloride
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4-phenyl-2,3-dihydro-1H-indole hydrochloride

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